
5-HEPE
説明
5-Hydroxyeicosapentaenoic acid (5-HEPE) is a major metabolite produced by 5-lipoxygenase (5-LOX) from eicosapentaenoic acid (EPA). It is produced by diverse cell types in humans and other animal species . These cells may then metabolize the formed this compound to 5-oxo-eicosapentaenoic acid .
Synthesis Analysis
This compound is a major eicosanoid formed from eicosapentaenoic acid (EPA). It is produced in human neutrophils . The eicosanoids are a diverse family of molecules that have powerful effects on cell function. They are best known as intercellular messengers, having autocrine and paracrine effects following their secretion from the cells that produce them .Molecular Structure Analysis
The molecular structure of this compound is derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid . The EPA lipoxygenase metabolite 5-hydroxy-eicosapentaenoic acid (this compound) enhances the induction of regulatory T cells (Tregs) that modulate the immune system and prevent autoimmune disease, and it can increase insulin secretion from pancreatic beta cells in mice .Chemical Reactions Analysis
5-HETE and this compound are major metabolites produced by 5-lipoxygenase (5-LOX) from arachidonic acid (AA) and eicosapentaenoic acid (EPA). The effects of these hydroxides on endothelial cells are unclear, although 5-LOX is known to increase at arteriosclerotic lesions . 5-HETE is converted to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) in HUVECs, and 5-oxo-ETE increases Nrf2 activation .科学的研究の応用
- 抗炎症効果: 5-HEPEは、免疫応答を調節することにより、抗炎症作用を示します。 This compoundは、炎症性サイトカインとロイコトリエンを抑制し、血管の炎症を軽減するのに役立ちます .
- 内皮機能: ヒト臍帯静脈内皮細胞(HUVEC)において、this compoundはNF-E2関連因子2(Nrf2)の核移行を促進します。 この活性化は、ヘムオキシゲナーゼ-1(HO-1)とシステイン/グルタミン酸トランスポーターの発現増加につながり、内皮の健康を促進します .
代謝健康
最近の研究では、this compoundが代謝プロセスに影響を与えることが示唆されています。
- BAT活性化: this compoundは褐色脂肪組織(BAT)で増加し、体重、インスリン抵抗性、循環トリグリセリドと負の相関関係があります。 This compoundは、代謝健康寿命に貢献する可能性があります .
免疫調節
This compoundは免疫応答に関与しています。
- 自然免疫: 自己分泌および傍分泌シグナル伝達物質として、this compoundは急性炎症およびアレルギー反応に寄与します。 This compoundとそのファミリーメンバー(5-オキソ-ETEなど)は、細胞を活性化し、免疫経路を調節します .
その他の潜在的な役割
さらなる研究が必要ですが、this compoundは以下にも影響を与える可能性があります。
要約すると、this compoundは、心臓血管の健康、代謝、免疫調節において有望な用途を持つ多面的な化合物です。その複雑なメカニズムは、世界中の研究者を魅了し続けています。🌟
より詳細な情報については、元の研究論文を参照してください . 特定の質問がある場合や、詳細が必要な場合は、お気軽にお問い合わせください!
作用機序
Target of Action
5-Hydroxyeicosapentaenoic acid (5-HEPE) is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). It primarily targets regulatory T cells (Tregs) that modulate the immune system and prevent autoimmune disease . It also has an effect on pancreatic beta cells .
Mode of Action
This compound enhances the induction of Tregs, thereby modulating the immune system and preventing autoimmune diseases . It can also increase insulin secretion from pancreatic beta cells .
Biochemical Pathways
This compound is a product of the lipoxygenase branches of the eicosanoid pathways . The EPA lipoxygenase metabolite this compound is produced by the action of lipoxygenase enzymes on EPA . These enzymes catalyze the abstraction of hydrogen atoms from bis-allylic positions of polyunsaturated fatty acids, followed by stereospecific addition of dioxygen to generate hydroperoxides .
Pharmacokinetics
It has been identified in brown adipose tissue (bat) and in circulation , suggesting that it is distributed throughout the body and can be transported via the bloodstream.
Result of Action
This compound has several effects at the molecular and cellular level. It enhances the induction of Tregs, which modulate the immune system and prevent autoimmune diseases . It also increases insulin secretion from pancreatic beta cells . In addition, this compound is increased in models of BAT activation and is negatively correlated with body weight, insulin resistance, and circulating triglyceride concentrations in humans .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found to be increased in BAT, suggesting that thermogenic environments may enhance its production . Furthermore, its levels are increased in models of BAT activation, indicating that certain physiological states can influence its production and action .
生化学分析
Biochemical Properties
5-Hydroxyeicosapentaenoic acid interacts with various enzymes, proteins, and other biomolecules. It is a product of the cellular metabolism of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), by the enzyme 5-lipoxygenase . The nature of these interactions involves the conversion of EPA to 5-HEPE, which then participates in various biochemical reactions .
Cellular Effects
5-Hydroxyeicosapentaenoic acid has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, impacting gene expression, and affecting cellular metabolism . For instance, this compound is known to be negatively correlated with body weight, insulin resistance, and circulating triglyceride concentrations in humans .
Molecular Mechanism
The molecular mechanism of action of 5-Hydroxyeicosapentaenoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to activate the NF-E2 related factor 2 (Nrf2) and upregulate the expression of heme oxygenase-1 and cystine/glutamate transporter regulated by Nrf2 .
Temporal Effects in Laboratory Settings
In short-term high-fat diet-fed mice, the significantly increased lipid accumulation in the liver was reversed by omega-3 PUFA supplementation. Metabolomics showed that the plasma concentrations of hydroxyeicosapentaenoic acids (HEPEs) were reduced by a short-term high-fat diet and markedly increased by the omega-3 PUFA-enriched high-fat diet .
Dosage Effects in Animal Models
The effects of 5-Hydroxyeicosapentaenoic acid vary with different dosages in animal models . For instance, in Ames dwarf mice, an increase in this compound was observed in brown adipose tissue as well as in circulation .
Metabolic Pathways
5-Hydroxyeicosapentaenoic acid is involved in several metabolic pathways. It is a metabolite of eicosapentaenoic acid (EPA), produced by the enzyme 5-lipoxygenase . It interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
It is known to be present in the circulation and in brown adipose tissue .
Subcellular Localization
It is known to be a circulating metabolite, suggesting that it may be present in the cytoplasm or other subcellular compartments .
特性
IUPAC Name |
(6E,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAGQROYQYQRHF-FCWZHQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258761 | |
| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-HEPE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83952-40-3, 92008-51-0 | |
| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83952-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083952403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HEPE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


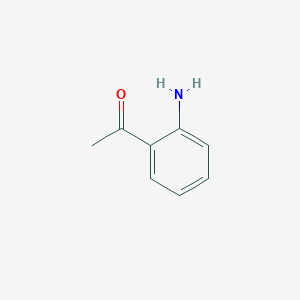
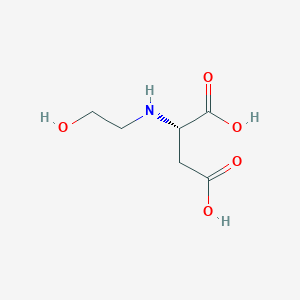
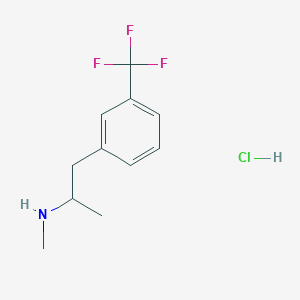
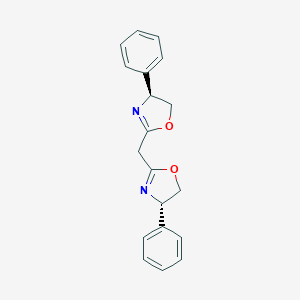
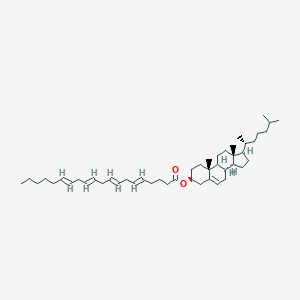
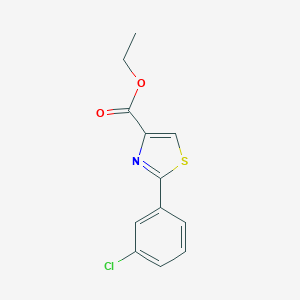
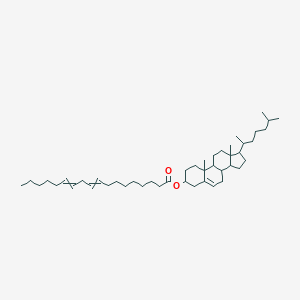

![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)





